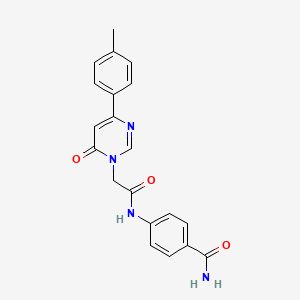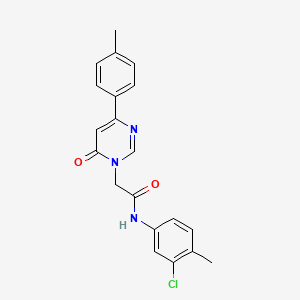
4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide
Descripción general
Descripción
4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide, also known as OPB-31121, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound belongs to the class of benzamides and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide involves the inhibition of the bromodomain and extra-terminal (BET) family of proteins. These proteins play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer. By inhibiting BET proteins, 4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide can prevent the expression of genes that are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been demonstrated to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the expression of genes that are essential for cancer cell survival. 4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide in lab experiments is its specificity for BET proteins. This compound has been shown to selectively inhibit BET proteins, which reduces the risk of off-target effects. However, one limitation of using 4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide is its low solubility, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide. One potential application is in combination therapy with other cancer drugs. Studies have shown that combining 4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide with other cancer drugs can enhance their efficacy and reduce the risk of drug resistance. Another future direction is in the development of more potent and selective BET inhibitors. Researchers are currently working on developing BET inhibitors with improved potency and selectivity, which could lead to more effective cancer therapies.
Conclusion:
4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide is a promising small molecule inhibitor that has shown potential for use in cancer therapy. Its specificity for BET proteins and minimal toxicity in normal cells make it a promising candidate for further research. While there are limitations to its use in lab experiments, there are several future directions for the research on 4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide, including combination therapy and the development of more potent and selective BET inhibitors.
Aplicaciones Científicas De Investigación
4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. Studies have also demonstrated that 4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide can induce apoptosis in cancer cells, which is a process of programmed cell death.
Propiedades
IUPAC Name |
4-[[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c20-19(26)14-6-8-15(9-7-14)22-17(24)11-23-12-21-16(10-18(23)25)13-4-2-1-3-5-13/h1-10,12H,11H2,(H2,20,26)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYFAPXVFZIUIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloro-2-methoxyphenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide](/img/structure/B3402522.png)




![(Z)-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B3402552.png)
![N-(3-chlorophenyl)-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide](/img/structure/B3402559.png)
![N-(4-chlorophenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide](/img/structure/B3402568.png)
![N-(3-chloro-4-methylphenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide](/img/structure/B3402570.png)


![N-(3,4-difluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide](/img/structure/B3402605.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B3402613.png)